molecular formula C20H20BrN3OS B2828614 4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 374697-52-6

4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2828614
CAS RN: 374697-52-6
M. Wt: 430.36
InChI Key: BBHDWTQALVXUBG-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Tetrahydropyrimidine derivatives are key intermediates in the synthesis of various heterocyclic compounds, demonstrating wide-ranging utility in chemical synthesis. For instance, studies on the synthesis of thio-substituted ethyl nicotinate derivatives from similar tetrahydropyrimidine compounds reveal their potential in generating diverse molecular structures with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This versatility underscores the role of such compounds in developing new chemical entities with specific functional properties.

Biological Activities

Derivatives of tetrahydropyrimidines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, novel benzodifuranyl derivatives of tetrahydropyrimidines have been identified as potent anti-inflammatory and analgesic agents, showcasing the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate that tetrahydropyrimidine derivatives could be explored further for their pharmacological benefits.

Material Science Applications

In material science, the structural and electronic characterizations of tetrahydropyrimidine derivatives provide insights into their potential applications in novel materials development. X-ray crystal structure analysis and quantum chemical calculations have been used to understand the molecular structure and conformational preferences of these compounds, which could influence their incorporation into advanced materials (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013). The detailed understanding of their molecular properties may facilitate the design of materials with specific electronic or optical characteristics.

properties

IUPAC Name

4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDWTQALVXUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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